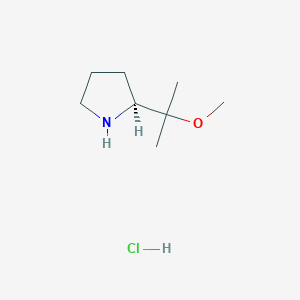![molecular formula C18H19FN2O2 B2550448 (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034306-29-9](/img/structure/B2550448.png)
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a synthetic organic molecule of interest in pharmaceutical and chemical research. It features a combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group, making it a fascinating structure for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (4-(dimethylamino)phenyl) methanol with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one under acidic conditions to form the desired methanone product. Reaction conditions typically include:
Solvents: : Dichloromethane or toluene
Catalysts: : Acidic catalysts like hydrochloric acid or sulfuric acid
Temperatures: : Usually maintained at room temperature to 80°C
Industrial Production Methods
In an industrial setting, the process is scaled up using continuous flow reactors to maintain reaction control and improve yields. Specialized equipment is used to handle the acidic and sometimes corrosive nature of the reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, especially at the dimethylamino group.
Reduction: : It can be reduced using typical hydrogenation techniques involving palladium or nickel catalysts.
Substitution: : Various substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid.
Major Products
Oxidation Products: : Often result in the formation of N-oxide derivatives.
Reduction Products: : Produce reduced forms of the fluoro-dihydrobenzo-oxazepin ring.
Substitution Products: : Lead to halogenated derivatives.
Scientific Research Applications
The compound is used extensively in:
Chemistry: : As a precursor for more complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a pharmacological agent due to its unique structure and functional groups.
Industry: : Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or interact with receptor proteins, influencing molecular pathways involved in cellular processes. The fluoro-dihydrobenzo-oxazepin structure allows it to fit into specific enzyme binding sites, affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(4-(dimethylamino)phenyl)(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(methylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[e][1,4]thiazepin-4(5H)-yl)methanone
These similar compounds share structural elements but differ in specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group makes the compound particularly unique compared to its analogs.
That's a lot of chemistry to chew on. Anything else catching your interest?
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B2550375.png)

![5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2550378.png)

![3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2550380.png)

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B2550385.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)


